molecular formula C6H9NO3 B048589 Ethyl 4,5-dihydroisoxazole-5-carboxylate CAS No. 114120-87-5

Ethyl 4,5-dihydroisoxazole-5-carboxylate

Cat. No. B048589
M. Wt: 143.14 g/mol
InChI Key: LKFKHIQQMSSDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dihydroisoxazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. This compound is a five-membered heterocyclic ring that contains an isoxazole ring and a carboxylate ester group.

Mechanism Of Action

The mechanism of action of Ethyl 4,5-dihydroisoxazole-5-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, it may also modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative diseases.

Biochemical And Physiological Effects

Ethyl 4,5-dihydroisoxazole-5-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of certain proteins involved in cancer progression. In addition, it has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 4,5-dihydroisoxazole-5-carboxylate is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, its solubility in water is limited, which may pose challenges for its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 4,5-dihydroisoxazole-5-carboxylate. One potential area of research is the development of new derivatives of this compound with improved solubility and potency. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, the development of novel drug delivery systems for Ethyl 4,5-dihydroisoxazole-5-carboxylate may also be an area of future research.

Synthesis Methods

The synthesis of Ethyl 4,5-dihydroisoxazole-5-carboxylate involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol followed by the addition of sodium ethoxide. The reaction mixture is then heated under reflux for several hours, resulting in the formation of Ethyl 4,5-dihydroisoxazole-5-carboxylate. This synthesis method is efficient and yields a high purity product.

Scientific Research Applications

Ethyl 4,5-dihydroisoxazole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

114120-87-5

Product Name

Ethyl 4,5-dihydroisoxazole-5-carboxylate

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl 4,5-dihydro-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C6H9NO3/c1-2-9-6(8)5-3-4-7-10-5/h4-5H,2-3H2,1H3

InChI Key

LKFKHIQQMSSDSB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC=NO1

Canonical SMILES

CCOC(=O)C1CC=NO1

synonyms

5-Isoxazolecarboxylicacid,4,5-dihydro-,ethylester(9CI)

Origin of Product

United States

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